NBD D-erythro-Sphingosine
Description
Significance of Fluorescent Sphingolipids in Biological Research
Sphingolipids are a class of lipids that are not only essential structural components of cell membranes but also act as critical signaling molecules in a myriad of cellular processes. biologists.comnih.govnih.gov These processes include cell growth, differentiation, and programmed cell death (apoptosis). biologists.com Dysregulation of sphingolipid metabolism has been implicated in a variety of human diseases, making the study of these lipids crucial for understanding disease pathogenesis. nih.gov
Fluorescent sphingolipid analogs, such as NBD D-erythro-Sphingosine, have become indispensable tools in the field of lipidomics. caymanchem.com They provide a non-invasive way to study the intricate dynamics of sphingolipid trafficking, metabolism, and localization in real-time within living cells. nih.gov This ability to visualize molecular processes as they happen has revolutionized our understanding of how sphingolipids function at a subcellular level. The use of these fluorescent probes allows for the investigation of lipid transport pathways and the identification of organelles involved in sphingolipid metabolism, such as the Golgi apparatus and endoplasmic reticulum. thermofisher.comnih.gov
Historical Development and Early Applications of NBD-Labeled Sphingolipids
The advent of NBD-labeled sphingolipids in the early 1980s marked a significant milestone in cell biology. One of the pioneering breakthroughs was the synthesis of C6-NBD-ceramide, a fluorescent analog of ceramide. pnas.org This development enabled the first-ever visualization of sphingolipid metabolism in live cells.
Early studies using C6-NBD-ceramide demonstrated that it was readily taken up by cultured fibroblasts and metabolized into fluorescent versions of sphingomyelin (B164518) and glucosylceramide. pnas.org Crucially, these experiments revealed that the Golgi apparatus is a primary site for the synthesis of these complex sphingolipids. pnas.org Researchers were able to observe the newly synthesized fluorescent sphingolipids moving from the Golgi apparatus to the plasma membrane, providing direct evidence for the trafficking pathways of these lipids. caymanchem.comchembk.comcaymanchem.com These foundational studies established NBD-labeled sphingolipids as powerful probes for dissecting the spatial and temporal regulation of lipid metabolism and transport within the cell.
Structural Basis for this compound's Utility as a Probe
The effectiveness of this compound as a molecular probe is rooted in its specific chemical structure. The molecule consists of a sphingosine (B13886) backbone, which is the natural foundation of sphingolipids, ensuring that it is recognized and processed by the cell's metabolic machinery. sigmaaldrich.comnih.gov The "D-erythro" designation refers to the specific stereochemistry of the sphingosine base, which matches that of its natural counterparts in mammalian cells. thermofisher.com
Interactive Data Table: Properties of this compound
| Property | Value/Description | Source(s) |
| Molecular Formula | C24H39N5O5 | caymanchem.comchembk.combiosynth.com |
| Molar Mass | Approximately 477.6 g/mol | caymanchem.comchembk.combiosynth.com |
| Formal Name | (2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol | caymanchem.com |
| Fluorescence | Excitation: ~460 nm, Emission: ~534 nm | |
| Primary Stereochemistry | D-erythro | thermofisher.com |
Properties
Molecular Formula |
C₂₄H₃₉N₅O₅ |
|---|---|
Molecular Weight |
477.6 |
Synonyms |
(2S,3R,4E)-ω(7-Nitro-2,1,3-benzoxadiazol-4-yl) 2-Aminooctadec-4-ene-1,3-diol; |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Nbd D Erythro Sphingosine Analogs for Research Applications
Stereocontrolled Synthetic Methodologies for D-erythro-Sphingosine Backbone
The synthesis of the D-erythro-sphingosine backbone is the foundational step in creating NBD-labeled analogs. Achieving the correct stereochemistry (2S, 3R) is critical, as this conformation is found in naturally occurring, biologically active sphingolipids. umass.eduthermofisher.com Numerous stereocontrolled synthetic routes have been developed, often starting from readily available chiral precursors. researchgate.net
Key approaches include:
From Carbohydrate Precursors: Sugars provide a rich source of chiral centers. D-glucosamine, D-xylose, and N-benzoyl-D-glucosamine have been successfully utilized as starting materials. rsc.orgcapes.gov.brthieme-connect.com A notable method involves the conversion of N-benzoyl-D-glucosamine into a vinyl epoxide, followed by a reaction with a Grignard reagent to establish the correct stereochemistry. rsc.org Another approach uses D-xylose, employing an addition-fragmentation reaction of a tosyl hydrazone to construct the trans C=C bond and extend the carbon chain simultaneously. thieme-connect.com
From Amino Acids: L-serine is a common starting point for building the sphingosine (B13886) backbone, providing the C1-C2 fragment with the correct stereochemistry at C2. researchgate.net
From Other Chiral Molecules: Enantiomerically pure glycidol (B123203) has been used to synthesize both D-threo and D-erythro-sphingosine through a highly diastereoselective reduction of a tin-substituted pentadecenyl ketone intermediate. oup.comresearchgate.net D-(-)-tartaric acid has also been employed as a starting material, proceeding through a chiral β-lactam intermediate. capes.gov.br
Olefin Cross Metathesis: A versatile and efficient method for synthesizing various sphingolipids starts from N-Boc-L-serine and utilizes an olefin cross metathesis reaction to construct the sphingosine backbone. researchgate.net
Table 1: Comparison of Synthetic Methodologies for D-erythro-Sphingosine
| Starting Material | Key Synthetic Strategy/Intermediate | Reference(s) |
| N-benzoyl-D-glucosamine | Vinyl epoxide intermediate, SN2′-type reaction with Grignard reagent | rsc.orgcapes.gov.br |
| D-xylose | Addition-fragmentation of a tosyl hydrazone | thieme-connect.com |
| D-(-)-tartaric acid | Chiral β-lactam intermediate | capes.gov.br |
| Glycidol | Selective mono-alkylation and diastereoselective reduction of a ketone | oup.comresearchgate.net |
| N-Boc-L-serine | Olefin cross metathesis | researchgate.net |
NBD Fluorophore Conjugation Strategies to Sphingosine Derivatives
Once the sphingosine backbone is synthesized, the NBD fluorophore is attached. The NBD group's environmental sensitivity makes it a useful probe; it is weakly fluorescent in aqueous environments but becomes highly fluorescent in the nonpolar environment of a lipid bilayer. thermofisher.com The conjugation strategy typically involves attaching the NBD moiety to the terminus of a fatty acyl chain, which is then coupled to the sphingosine amino group, or directly to an amino-functionalized sphingosine analog.
A common synthetic route involves the reaction of sphingosine with an NBD-functionalized carboxylic acid (e.g., 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) to form an amide bond. focusbiomolecules.com Alternatively, ω-NBD sphingosine, where the fluorophore is attached to the terminal carbon of the sphingosine aliphatic tail, can be synthesized. caymanchem.com An efficient six-step synthesis for this compound has been developed, representing a significant improvement over earlier, thirteen-step methods. caymanchem.com Another strategy involves conjugating the NBD dye to polyyne analogues of sphingoid bases. researchgate.net It is important to note that while useful, NBD-labeled probes can be less photostable than those labeled with other fluorophores like BODIPY. umass.eduthermofisher.comthermofisher.com
Synthesis of NBD-Labeled Ceramide Analogs (e.g., C6-NBD-Ceramide, C12-NBD-Ceramide)
NBD-labeled ceramides (B1148491) are synthesized by coupling an NBD-containing fatty acid to the amino group of the D-erythro-sphingosine backbone. quora.com The length of the acyl chain is a critical variable, with C6-NBD-Ceramide and C12-NBD-Ceramide being two of the most widely used analogs. caymanchem.com
C6-NBD-Ceramide (N-[6-[(7-nitro-2-oxa-1,3-diazol-4-yl)amino]caproyl]-D-erythro-sphingosine) is a short-chain analog that readily partitions into cellular membranes. uu.nl It serves as a vital substrate for studying the biosynthesis of more complex sphingolipids. focusbiomolecules.com Once inside the cell, it is transported to the Golgi apparatus where it is metabolized into C6-NBD-sphingomyelin and C6-NBD-glucosylceramide. focusbiomolecules.comnih.gov This metabolic conversion makes it an excellent tool for tracing lipid metabolism and trafficking and for assaying enzymes like sphingomyelin (B164518) synthase and glucosylceramide synthase. nih.govresearchgate.net It is also used as a selective fluorescent stain for the Golgi complex. umass.eduthermofisher.com
C12-NBD-Ceramide (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine) has a longer acyl chain, which can influence its metabolic fate and biophysical properties compared to the C6 analog. nih.gov It is a suitable substrate for assaying the activity of various ceramidases, including acid, neutral, and alkaline forms. scientificlabs.co.ukmedchemexpress.com
Table 2: Characteristics of C6- and C12-NBD-Ceramide Analogs
| Feature | C6-NBD-Ceramide | C12-NBD-Ceramide |
| Full Chemical Name | N-[6-[(7-nitro-2-oxa-1,3-diazol-4-yl)amino]caproyl]-D-erythro-sphingosine | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine |
| Primary Application | Staining Golgi apparatus; substrate for sphingomyelin synthase and glucosylceramide synthase. umass.edunih.govresearchgate.net | Substrate for acid, neutral, and alkaline ceramidases. scientificlabs.co.ukmedchemexpress.com |
| Metabolic Fate | Converted to NBD-sphingomyelin and NBD-glucosylceramide in the Golgi. focusbiomolecules.comnih.gov | Hydrolyzed by ceramidases to NBD-fatty acid and sphingosine. scientificlabs.co.uk |
Production of Metabolically Active NBD-Labeled Sphingolipid Substrates (e.g., NBD-Sphingosine-1-Phosphate)
Beyond ceramides, NBD-labeled versions of other key sphingolipid signaling molecules are essential for research. NBD-sphingosine-1-phosphate (NBD-S1P) is a critical tool for studying the S1P signaling pathway.
The synthesis of NBD-S1P is typically achieved through the enzymatic phosphorylation of its precursor, NBD-sphingosine. researchgate.netnih.gov This reaction is catalyzed by sphingosine kinases (SPHK1 and SPHK2). researchgate.netcaymanchem.com For example, a fluorescence-labeled sphingosine can be successfully converted into its corresponding phosphate (B84403) (NBD-S1P) by treatment with recombinant murine SPHK1. researchgate.net
Once produced, NBD-S1P can be used as a substrate to assay the activity of S1P-metabolizing enzymes, such as S1P lyase, which catalyzes the irreversible degradation of S1P. nih.govresearchgate.net In living cells, exogenously supplied NBD-sphingosine is readily taken up and metabolized into several NBD-labeled sphingolipids, including NBD-S1P, NBD-ceramide, and NBD-sphingomyelin, allowing for the real-time tracking of sphingolipid metabolic flux. researchgate.net
Considerations for Acyl Chain Length Variations in NBD-Sphingolipid Probes
The length and saturation of the acyl chain are critical determinants of a sphingolipid's biophysical properties and its biological function, including its trafficking and sorting within the cell. biorxiv.orgconicet.gov.armolbiolcell.org While the bulky NBD fluorophore itself can influence the behavior of the lipid analog, varying the acyl chain length of NBD-sphingolipids provides a way to probe these structure-function relationships. nih.gov
Intracellular Trafficking: The acyl chain length directly impacts the endocytic trafficking of sphingolipids. Studies using fluorescently labeled sphingomyelins demonstrated that short-chain analogs are recycled back to the plasma membrane more efficiently, whereas long-chain analogs are more likely to be targeted to late endosomal compartments. molbiolcell.orgmolbiolcell.org A study of GM1 gangliosides found that a continuous stretch of at least 14 saturated carbons in the acyl chain was a key determinant for sorting the lipid to the lysosome for degradation. biorxiv.org
Metabolic Consequences: The hydrophobicity of the probe, dictated by its acyl chain length, can affect its metabolism. For instance, the less hydrophobic C6-NBD-ceramide-1-phosphate requires modified lipid extraction procedures for analysis compared to its longer-chain counterparts, highlighting how the physical properties imparted by chain length can have practical consequences for experimental design. nih.gov
Table 3: Influence of Acyl Chain Length on Sphingolipid Probe Properties
| Acyl Chain Length | Biophysical Property | Cellular Trafficking Outcome | Reference(s) |
| Short-chain | Prefers disordered domains | Efficiently recycled to the plasma membrane | molbiolcell.orgmolbiolcell.org |
| Long-chain (saturated) | Prefers ordered domains (rafts) | Targeted to late endosomes/lysosomes | biorxiv.orgmolbiolcell.orgmolbiolcell.org |
| Very-long-chain | Increases overall membrane order | Affects sterol distribution in domains | nih.govresearchgate.net |
Intracellular Trafficking and Organelle Dynamics Studies Using Nbd D Erythro Sphingosine Analogs
General Principles of NBD-Sphingolipid Cellular Uptake and Internalization Mechanisms
Fluorescently labeled sphingolipids, such as those tagged with the nitrobenzoxadiazole (NBD) group, are invaluable tools for studying lipid transport and metabolism in living cells. researchgate.net The NBD group is typically attached to a short fatty acid chain, creating lipid analogs that are sufficiently water-soluble to be introduced into cell culture media and incorporated into the outer leaflet of the plasma membrane. nih.gov Once at the cell surface, their internalization and subsequent trafficking pathways can be visualized and quantified using fluorescence microscopy. researchgate.net
The uptake of NBD-sphingolipid analogs from the plasma membrane is an active process, dependent on both energy and temperature. nih.gov In cultured rat hippocampal neurons, the internalization of NBD-labeled glucosylceramide and sphingomyelin (B164518) was found to be mediated by vesicles. nih.gov These lipids are first internalized into early or recycling endosomes before being transported to the Golgi complex. nih.gov This vesicular transport mechanism is confirmed by the observation that the intracellular movement of these analogs is insensitive to sodium dithionite, a quencher of NBD fluorescence that cannot cross membranes. nih.gov
It is important to note that the fate of the NBD-lipid analog can be influenced by metabolic processes at the cell surface. nih.gov For instance, some analogs can be hydrolyzed by phospholipases, which can affect their subsequent intracellular distribution. nih.gov NBD-sphingomyelin can be hydrolyzed to NBD-ceramide at the plasma membrane, and the resulting NBD-ceramide can then rapidly move across the membrane to label intracellular structures. nih.gov
Golgi Apparatus Labeling and Dynamics
NBD-ceramide, a fluorescent analog of the natural lipid ceramide, serves as a prominent marker for the Golgi apparatus in both living and fixed cells. nih.govresearchgate.netmedchemexpress.com Its distinct accumulation in this organelle allows for detailed studies of Golgi structure, function, and its role as a central hub in cellular trafficking. researchgate.netsemanticscholar.org
The specific accumulation of N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl-D-erythro-sphingosine (C6-NBD-Ceramide) at the Golgi apparatus is attributed to a "molecular trapping" phenomenon. nih.govresearchgate.net After being introduced to cells, the fluorescent lipid spontaneously transfers into various intracellular membranes, including the Golgi. nih.govresearchgate.net A subsequent "back-exchange" step, using defatted bovine serum albumin (BSA), removes the more accessible NBD-ceramide from other membranes, leaving the lipid concentrated in the Golgi. nih.govresearchgate.net
This trapping is thought to be based on the physical properties of C6-NBD-Ceramide and its interactions with the unique lipid environment of the Golgi, particularly the trans-Golgi cisternae. nih.gov The accumulation is inhibited by treatments that extract or modify cellular lipids, highlighting the importance of these interactions. nih.govresearchgate.net For example, Filipin, a compound that complexes with cholesterol, can inhibit the accumulation of C6-NBD-Ceramide at the Golgi, suggesting that cholesterol-rich domains within the Golgi membrane play a role in retaining the fluorescent analog. nih.govresearchgate.net Once inside the Golgi, NBD-ceramide is also metabolized into other fluorescent sphingolipids, such as NBD-sphingomyelin and NBD-glucosylceramide. researchgate.netmedchemexpress.com
Once NBD-ceramide reaches the Golgi apparatus, it is used as a precursor for the synthesis of fluorescent NBD-sphingomyelin (NBD-SM) and NBD-glucosylceramide (NBD-GlcCer). medchemexpress.comsemanticscholar.org These newly synthesized lipids are then sorted and packaged into transport vesicles that bud from the Golgi and move towards the plasma membrane. semanticscholar.orgbioninja.com.au This process mimics the trafficking of their natural, non-fluorescent counterparts. semanticscholar.org
By tracking the movement of the fluorescent NBD-SM and NBD-GlcCer, researchers can monitor the dynamics of the secretory pathway from the Golgi to the cell surface. semanticscholar.org For example, studies have shown that in polarized cells, NBD-GlcCer is preferentially delivered to the apical surface, consistent with the known distribution of endogenous glycosphingolipids. semanticscholar.org This demonstrates that the NBD-labeled analogs are recognized and sorted by the cell's trafficking machinery in a manner similar to native lipids. semanticscholar.org The transport of these lipids is reduced by inhibitors like monensin, which disrupts Golgi function. biologists.com
As a vital stain, NBD-ceramide provides a clear and convenient way to visualize the morphology of the Golgi apparatus in living cells. medchemexpress.com Its bright fluorescence delineates the characteristic stacked cisternae structure of the Golgi, which often appears as a perinuclear, ribbon-like network. researchgate.net
This labeling is instrumental in studying the effects of various drugs and cellular conditions on Golgi integrity. For instance, treatment with Brefeldin A, a drug known to disrupt the Golgi complex, causes the NBD-ceramide stain to disperse throughout the cell, reflecting the redistribution of Golgi components into the endoplasmic reticulum. biologists.com This allows for a dynamic visualization of Golgi disassembly and reassembly. Similarly, it can be used to observe changes in Golgi morphology during different cellular processes, such as cell division. The properties of NBD-ceramide make it a powerful tool for investigating the structural and functional dynamics of this central organelle. medchemexpress.com
Endoplasmic Reticulum and Nuclear Envelope Association
The synthesis of sphingolipids begins in the endoplasmic reticulum (ER), and these lipids are integral components of various cellular membranes, including the nuclear envelope (NE). nih.gov Fluorescent sphingolipid analogs have been used to visualize their localization within these compartments. Live-cell imaging has shown that NBD-labeled dihydrosphingosine (DHS-NBD) is internalized by cells and localizes to several intracellular membranes, including the NE/ER compartment. nih.gov Serine palmitoyltransferase, the initial enzyme in sphingolipid biosynthesis, is itself localized to the NE/ER, establishing this as a key site for sphingolipid metabolism. nih.gov
The transport of ceramide from its site of synthesis in the ER to the Golgi apparatus is a critical step in the production of complex sphingolipids like sphingomyelin and glucosylceramide. nih.govnih.gov This trafficking process occurs through two distinct pathways: a vesicular transport route and a non-vesicular, ATP-independent pathway. nih.govrupress.orgnih.gov
Studies using temperature-sensitive secretion mutants, which block vesicular transport from the ER, have shown that ceramide can still reach the Golgi and be converted to its derivatives. nih.govnih.gov This provides strong evidence for a non-vesicular transport mechanism. nih.govnih.gov This pathway is facilitated by lipid transfer proteins, such as the ceramide transfer protein (CERT) in mammalian cells, which operate at membrane contact sites (MCS)—regions where the ER and Golgi membranes are in close proximity. nih.govrupress.org
NBD-ceramide and its precursors are used to probe these transport mechanisms. The rate of synthesis of NBD-sphingomyelin or NBD-glucosylceramide in the Golgi serves as a direct readout for the rate of ceramide arrival from the ER. biorxiv.org Research has shown that cholesterol depletion, for instance, enhances the trafficking of very-long-chain ceramides (B1148491) from the ER to the Golgi, a process dependent on COPII vesicles that mediate ER exit. biorxiv.org This demonstrates how sphingolipid metabolism and transport are dynamically regulated to maintain cellular homeostasis. nih.govbiorxiv.org
Mitochondrial Localization and Dynamics
Mitochondria are central hubs for cellular metabolism and signaling, and sphingolipids are increasingly recognized as key regulators of mitochondrial function. While direct studies focusing exclusively on the mitochondrial localization of NBD D-erythro-Sphingosine are specific, the broader investigation of fluorescent sphingolipid analogs provides a framework for understanding its potential behavior. The metabolism of sphingolipids is highly compartmentalized, and their biophysical properties influence their movement between membranes nih.gov. Sphingosine (B13886) itself is sufficiently amphipathic to move between different membranes, a characteristic that facilitates its distribution throughout the cell, including to mitochondria nih.gov.
Studies using sphingosine analogs have shown they can influence mitochondrial dynamics, a term encompassing fission, fusion, and mitophagy nih.gov. For instance, fingolimod, a sphingosine analog, has been shown to prevent alterations in mitochondrial morphology under conditions of oxidative stress mdpi.com. The balance between ceramide and sphingosine-1-phosphate (S1P), the phosphorylated form of sphingosine, within mitochondria is critical for regulating processes like mitophagy and fission, which directly impact cell fate nih.gov. The development of advanced tools, such as caged sphingolipids that can be activated specifically within mitochondria, allows for precise monitoring of local sphingosine metabolism and its subsequent effects on organelle function elifesciences.org. These approaches reveal that sphingosine can be rapidly phosphorylated to S1P within mitochondria before being exported, demonstrating that both the localization and metabolic conversion of sphingosine are tightly regulated processes elifesciences.org.
Studies on Mitochondrial Ceramide Metabolism
Ceramide, a central molecule in sphingolipid metabolism, can be generated from sphingosine. Its accumulation within mitochondria is linked to the initiation of apoptosis nih.gov. Fluorescent NBD-labeled ceramide analogs are instrumental in studying these metabolic pathways. Research has identified a novel pathway for ceramide production within intact liver mitochondria, where sphingosine and an acyl-CoA are converted to ceramide by the action of neutral ceramidase (NCDase) nih.gov. This finding challenges the conventional view that ceramidases only break down ceramide.
Experiments using d-erythro-C12-NBD-ceramide as a substrate have confirmed the presence of ceramidase activity in purified mitochondria nih.gov. Furthermore, studies in aging T cells show that an accumulation of C14/C16 ceramides in mitochondria, generated by ceramide synthase 6, leads to mitochondrial dysfunction and mitophagy nih.gov. The use of fluorescent tracers like NBD-C6-ceramide allows for the simultaneous measurement of the main nodes of ceramide metabolism in the Golgi apparatus, including its conversion to NBD-sphingomyelin and NBD-glucosylceramide nih.gov. While these studies primarily use NBD-ceramide, they establish a methodological precedent for how this compound could be used to trace its conversion to ceramide within specific cellular compartments like mitochondria and investigate the subsequent metabolic fate of the newly synthesized ceramide.
Endosomal and Lysosomal Sorting Pathways
After being introduced to the cell, this compound and its metabolites are subject to the complex sorting machinery of the endocytic pathway. This system is responsible for internalizing molecules from the plasma membrane and directing them to various intracellular destinations, including recycling back to the surface or degradation in lysosomes nih.gov. Studies treating various cell types with sphingosine or sphingosine-like analogs have demonstrated the induction of massive endocytosis, leading to the formation of dilated intracellular vesicles that exhibit characteristics of late endosomes nih.govresearchgate.net.
Observations using NBD-sphingosine have shown that these newly formed vesicles are indeed labeled with the fluorescent analog, confirming its localization to these compartments nih.gov. Further investigation revealed that these vesicles are consistent with late endosomal and lysosomal structures nih.gov. The proper functioning of this pathway is critical, as defects in the egress of sphingosine from lysosomes to the endoplasmic reticulum (ER) for recycling are associated with lipid storage disorders pnas.org. The trafficking of sphingolipids is also cell-type dependent. For example, in cultured rat hippocampal neurons, internalized NBD-labeled sphingomyelin and glucosylceramide are transported from early/recycling endosomes to the Golgi complex, thereby avoiding the degradative lysosomal pathway nih.gov.
Tracing Lipid Endocytosis Pathways by Fluorescence Microscopy
Fluorescence microscopy, particularly confocal microscopy, is a primary technique for visualizing the uptake and trafficking of NBD-labeled lipid probes nih.govresearchgate.net. NBD-labeled sphingolipids are widely used to trace these endocytic pathways thermofisher.com. The standard experimental approach involves introducing the NBD-sphingolipid analog to cultured cells, often at a low temperature (e.g., 4°C) to allow it to integrate into the plasma membrane without immediate internalization. Upon warming the cells to 37°C, endocytosis is initiated, and the movement of the fluorescent lipid can be tracked over time nih.gov.
This methodology allows researchers to observe the progression of the NBD-labeled lipid from the cell surface into intracellular vesicles nih.govresearchgate.net. To distinguish between lipid remaining on the plasma membrane and the internalized portion, a back-exchange step with bovine serum albumin (BSA) can be performed to remove or quench the fluorescence of non-internalized probes nih.gov. Using these techniques, studies have shown that NBD-sphingomyelin is internalized via endocytic vesicles, resulting in the appearance of distinct intracellular fluorescent spots nih.govresearchgate.net. This direct visualization provides invaluable data on the kinetics and routes of lipid internalization.
Analysis of Early/Recycling Endosome and Lysosome Targeting
Once internalized, this compound enters early endosomes, which act as the main sorting station of the endocytic pathway ed.ac.uk. From here, lipids can be directed along different routes. One major pathway involves transport to recycling endosomes, from which lipids are returned to the plasma membrane researchgate.net. Another route directs lipids to late endosomes and ultimately to lysosomes for degradation researchgate.net.
Research has shown that the sorting of sphingolipids is a highly specific process. In studies comparing different NBD-sphingolipid analogs in HT29 cells, C6-NBD-glucosylceramide was transported to the Golgi apparatus, whereas C6-NBD-sphingomyelin was confined to the endosomal/lysosomal compartments researchgate.net. This demonstrates that the cell can distinguish between structurally similar lipids and sort them to different fates. In control cells, NBD-C6-SM rapidly populates endosomal structures but does not significantly enter lysosomes, indicating a preference for the recycling pathway under normal metabolic conditions researchgate.net. However, under conditions of mTORC1 inactivation (e.g., starvation), plasma membrane lipids like sphingomyelin are rerouted from the recycling pathway and delivered to lysosomes researchgate.net. Studies using NBD-sphingosine have specifically shown its colocalization with markers for late endosomes and lysosomes nih.gov.
Table 1: Differential Sorting of NBD-Sphingolipid Analogs in HT29 Cells
| NBD-Sphingolipid Analog | Primary Intracellular Destination | Pathway |
| C6-NBD-Glucosylceramide | Golgi Apparatus | Endocytosis followed by transport to Golgi |
| C6-NBD-Sphingomyelin | Endosomes/Lysosomes | Endocytosis and retention in the endo-lysosomal system |
This table summarizes findings from studies on HT29 cells, illustrating the specific sorting of different sphingolipid head groups within the endocytic pathway. researchgate.net
Plasma Membrane Integration and Sorting
The initial interaction of exogenous this compound with a cell occurs at the plasma membrane. Fluorescent lipid analogs are designed to spontaneously insert into the outer leaflet of the plasma membrane of living cells researchgate.net. This integration is the first step in their journey into the cell and their participation in cellular processes. Upon incubation with cells, fluorescently-labeled sphingosine, such as NBD-Sph, can be observed localizing to the plasma membrane nih.gov.
The organization of sphingolipids within the plasma membrane is not uniform. They are known to segregate into distinct microdomains, often referred to as lipid rafts, which are enriched in sphingolipids and cholesterol pnas.orgwikipedia.org. These domains are thought to be crucial for cellular functions like signal transduction. The use of fluorescent sphingolipid analogs has been instrumental in visualizing these domains in living cells tandfonline.com. The sphingoid backbone is believed to play a significant role in the sorting and specialized endocytosis of these lipids, such as through caveolae tandfonline.com.
Lateral Diffusion and Transbilayer Movement in Lipid Vesicles
Once integrated into the plasma membrane, lipid molecules are not static. They exhibit movement both within the plane of the membrane (lateral diffusion) and between the two leaflets of the bilayer (transbilayer movement). Techniques such as fluorescence recovery after photobleaching (FRAP) are used to measure the lateral diffusion of fluorescent lipid analogues, providing insights into membrane fluidity and organization rupress.orgnih.gov. The lateral mobility of lipids can be influenced by the local membrane environment; for example, diffusion is slower in more ordered domains enriched in cholesterol and sphingomyelin nih.gov.
Transbilayer movement, or flip-flop, is generally a slow process for most phospholipids. However, specific proteins called flippases or translocases can facilitate rapid, ATP-dependent transport of certain lipids from the outer to the inner leaflet dntb.gov.ua. The hydrophilic nature of the NBD group itself can influence the physical properties and movement of the lipid analog researchgate.net. Studies using NBD-labeled phospholipids in erythrocyte membranes have employed sodium dithionite, a membrane-impermeant quenching agent, to selectively reduce the fluorescence of NBD molecules in the outer monolayer. This allows for a quantitative assessment of the proportion of the analog that has moved to the inner leaflet, providing a direct measure of transbilayer movement researchgate.net.
Polarized Membrane Trafficking in Epithelial Cells
The study of polarized membrane trafficking in epithelial cells, which are characterized by distinct apical and basolateral plasma membrane domains, has been significantly advanced by the use of fluorescent lipid analogs. These probes allow for the visualization and quantification of lipid sorting and transport from their site of synthesis, primarily the Golgi apparatus, to the specific membrane domains. This compound and its derivatives, particularly N-(6-[7-nitro-2,1,3-benzoxadiazol-4-yl]amino)caproyl-sphingosine (C6-NBD-ceramide), serve as vital tools in these investigations. Once taken up by epithelial cells, C6-NBD-ceramide is metabolized into fluorescent analogs of two key sphingolipids: C6-NBD-sphingomyelin and C6-NBD-glucosylceramide. semanticscholar.orgnih.gov These analogs mimic the trafficking behavior of their endogenous counterparts, providing insights into the sorting mechanisms that establish and maintain epithelial cell polarity. semanticscholar.org
Research in well-established epithelial cell models, such as Madin-Darby canine kidney (MDCK) and Caco-2 cells, has demonstrated that newly synthesized sphingolipids are sorted intracellularly before being dispatched to the cell surface. uu.nlnih.gov When these cells are incubated with C6-NBD-ceramide at lower temperatures (e.g., 20°C), its metabolic products, C6-NBD-sphingomyelin and C6-NBD-glucosylceramide, accumulate in the Golgi complex. semanticscholar.orgnih.govuu.nl Upon raising the temperature to 37°C, vesicular transport resumes, and the fluorescent lipids are delivered to the plasma membrane. nih.govuu.nl
The distribution of these lipid analogs to the apical and basolateral surfaces is not uniform, revealing a sophisticated sorting process. In MDCK cells, C6-NBD-glucosylceramide is preferentially targeted to the apical membrane, showing a two- to fourfold enrichment compared to the basolateral side. semanticscholar.orgnih.gov In contrast, C6-NBD-sphingomyelin is delivered more equally to both membrane domains. semanticscholar.orgnih.gov This differential sorting suggests that distinct mechanisms govern the post-Golgi trafficking of different sphingolipids. The tight junctions effectively prevent the lateral diffusion of these lipids between the apical and basolateral domains within the exoplasmic leaflet of the plasma membrane, thereby maintaining the established polarity. semanticscholar.orgnih.govuu.nl
Similar findings have been observed in the human intestinal epithelial cell line, Caco-2. In these cells, C6-NBD-glucosylceramide, an analog of a lipid typically enriched on the apical surface of intestinal cells, is also enriched twofold apically after synthesis. uu.nl Meanwhile, C6-NBD-sphingomyelin is distributed equally over both domains. uu.nl The sorting process is rapid, with the characteristic surface polarity appearing within 10 minutes of the start of synthesis and transport. uu.nl The use of bovine serum albumin (BSA) as a scavenger in the external medium allows researchers to trap and quantify the lipids as they arrive at each surface, confirming that this polarity is due to direct, sorted delivery from the Golgi rather than a result of slower processes like transcytosis. semanticscholar.orguu.nl
These studies collectively indicate that epithelial cells possess an intracellular sorting machinery, likely within the trans-Golgi network, that segregates sphingolipids into different transport vesicles destined for either the apical or basolateral membrane. nih.govuu.nl The preferential packaging of glucosylceramide into apically-bound vesicles is a key element in establishing the lipid asymmetry characteristic of polarized epithelial cells. uu.nlfrontiersin.org
Research Findings on Polarized Lipid Trafficking
| Cell Line | NBD-Lipid Analog Studied | Key Observation | Conclusion |
|---|---|---|---|
| Madin-Darby Canine Kidney (MDCK) | C6-NBD-glucosylceramide | Transported from the Golgi primarily to the apical plasma membrane (2-4 fold enrichment). semanticscholar.orgnih.gov | Apical sorting of glucosylceramide occurs intracellularly prior to cell surface delivery. semanticscholar.orguu.nl |
| Madin-Darby Canine Kidney (MDCK) | C6-NBD-sphingomyelin | Delivered in roughly equal amounts to both the apical and basolateral domains. semanticscholar.orgnih.gov | Sphingomyelin does not exhibit the same degree of polarized sorting as glucosylceramide in this cell type. semanticscholar.org |
| Caco-2 (Human Colon Adenocarcinoma) | C6-NBD-glucosylceramide | Showed a twofold enrichment on the apical surface after synthesis and transport from the Golgi. uu.nl | Lipid sorting occurs intracellularly and is not dependent on transcytosis for establishing initial polarity. uu.nl |
| Caco-2 (Human Colon Adenocarcinoma) | C6-NBD-sphingomyelin | Distributed equally over both the apical and basolateral domains. uu.nl | Demonstrates differential sorting between glucosylceramide and sphingomyelin in intestinal epithelial cells. uu.nl |
Utilization in Sphingolipid Metabolism and Enzymatic Activity Assays
Probing Sphingolipid Biosynthesis and Degradation Pathways
The metabolic fate of NBD D-erythro-sphingosine within cells mirrors that of its unlabeled counterpart, allowing researchers to trace its incorporation into more complex sphingolipids. When introduced to cells, it is readily taken up and processed by the cellular machinery responsible for sphingolipid synthesis.
The biosynthesis of NBD-sphingomyelin from this compound is a multi-step process that begins with its acylation to form NBD-ceramide. This initial step is catalyzed by ceramide synthases. Once formed, NBD-ceramide is transported to the Golgi apparatus, where sphingomyelin (B164518) synthase facilitates the transfer of a phosphocholine headgroup from phosphatidylcholine to NBD-ceramide, yielding NBD-sphingomyelin.
Studies in various cell lines, including Chinese hamster ovary (CHO) cells, have demonstrated this metabolic conversion. In these cellular models, exogenously added this compound is incorporated into several NBD-labeled sphingolipids, including NBD-ceramide and subsequently NBD-sphingomyelin. researchgate.netnih.gov This pathway is crucial for maintaining the structural integrity of cell membranes and is involved in numerous signaling cascades. The use of this compound allows for the visualization and quantification of the flux through this pathway under different experimental conditions.
Similar to the synthesis of NBD-sphingomyelin, the formation of NBD-glucosylceramide and other glycosphingolipids commences with the conversion of this compound to NBD-ceramide. researchgate.netnih.gov This NBD-ceramide then serves as a substrate for glucosylceramide synthase, an enzyme located on the cytosolic face of the Golgi apparatus. This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to NBD-ceramide, resulting in the formation of NBD-glucosylceramide.
NBD-glucosylceramide is the foundational precursor for the synthesis of a vast array of more complex glycosphingolipids. By following the fluorescence of the NBD moiety, researchers can track the subsequent modifications of NBD-glucosylceramide as it is converted into lactosylceramides, gangliosides, and other complex glycosphingolipids within the Golgi and other cellular compartments. This approach has been instrumental in elucidating the spatial and temporal regulation of glycosphingolipid biosynthesis.
This compound is a direct substrate for sphingosine (B13886) kinases (SphKs), the enzymes responsible for phosphorylating sphingosine to form the potent signaling molecule sphingosine-1-phosphate (S1P). The enzymatic conversion of this compound yields NBD-sphingosine-1-phosphate (NBD-S1P). researchgate.netnih.gov
This phosphorylation event is a critical regulatory node in the so-called "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramide and sphingosine with pro-survival S1P. The generation of NBD-S1P can be monitored in real-time, providing a dynamic readout of sphingosine kinase activity within cells and in cell-free systems. nih.govnih.gov This has facilitated the study of the roles of SphK and S1P in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation.
Enzyme Activity Assays
The unique spectral properties of this compound and its metabolites have led to the development of sensitive and continuous assays for several key enzymes in the sphingolipid metabolic pathway. These assays often circumvent the need for radioactive isotopes, offering a safer and more efficient alternative for quantifying enzyme activity.
While ceramide kinase directly phosphorylates ceramide, assays measuring its activity can utilize this compound as a precursor for the in-situ generation of its substrate, NBD-ceramide. In this setup, cells are first incubated with this compound, which is endogenously converted to NBD-ceramide by ceramide synthases. The subsequent phosphorylation of the newly synthesized NBD-ceramide by ceramide kinase to NBD-ceramide-1-phosphate can then be quantified. This approach provides a measure of ceramide kinase activity within a cellular context, reflecting the accessibility of the substrate to the enzyme in its native environment.
This compound is widely employed as a direct substrate in fluorescence-based assays to determine the activity of sphingosine kinases, SphK1 and SphK2. caymanchem.com These assays capitalize on the changes in the fluorescence properties of the NBD group upon phosphorylation of the sphingosine backbone. nih.govnih.gov
A common method is a real-time, high-throughput fluorescence assay that monitors the SphK-dependent changes in the fluorescence of this compound. nih.govnih.gov This continuous assay format allows for the rapid determination of kinetic parameters and the screening of potential inhibitors. The binding affinities of SphK1 and SphK2 for this compound have been determined and are consistent with those obtained using other methods. nih.gov
Below is a table summarizing key findings from a study utilizing a real-time fluorescence assay for sphingosine kinases with this compound as the substrate.
| Enzyme | Parameter | Value |
| SphK1 | Km for NBD-Sph | 12.5 ± 1.5 µM |
| SphK2 | Km for NBD-Sph | 25.0 ± 3.0 µM |
| SphK1 | IC50 for Sphingosine | 5.0 ± 0.5 µM |
| SphK2 | IC50 for Sphingosine | 10.0 ± 1.0 µM |
This table presents exemplary data on the kinetic parameters of sphingosine kinases 1 and 2 (SphK1 and SphK2) for the substrate this compound (NBD-Sph), as well as the half-maximal inhibitory concentration (IC50) of unlabeled sphingosine.
Ceramidase Activity Quantification (Alkaline and Neutral Ceramidase)
The quantification of alkaline and neutral ceramidase activity is crucial for understanding their roles in sphingolipid metabolism. Fluorescently labeled ceramide analogs, such as C12-NBD-ceramide, have been shown to be highly effective substrates for these enzymes. Research indicates that C12-NBD-ceramide is hydrolyzed at a significantly higher rate by alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver compared to radiolabeled ceramides (B1148491) nih.gov. In contrast, this substrate is relatively resistant to acid ceramidase, making it a specific tool for assaying alkaline and neutral ceramidase activities nih.gov.
Interestingly, the length of the fatty acid chain in NBD-labeled ceramides is a critical determinant of substrate specificity. For instance, C6-NBD-ceramide, a commonly used analog, is barely hydrolyzed by any of the ceramidases, highlighting the superiority of the C12 version for these assays nih.gov. The use of C12-NBD-ceramide provides a sensitive and specific method for the determination of alkaline and neutral ceramidase activity in various mammalian cell lines nih.gov.
| Enzyme | Substrate | Relative Hydrolysis Rate | Key Finding |
|---|---|---|---|
| Alkaline Ceramidase | C12-NBD-ceramide | High | Significantly faster hydrolysis compared to 14C-ceramide. |
| Neutral Ceramidase | C12-NBD-ceramide | High | Vmax and kcat/Km values are much higher than with 14C-ceramide. |
| Acid Ceramidase | C12-NBD-ceramide | Low | Relatively resistant to hydrolysis, showing substrate preference. |
| All Ceramidase Types | C6-NBD-ceramide | Very Low | Hardly hydrolyzed, indicating poor substrate suitability. |
Sphingosine-1-Phosphate Lyase Activity Monitoring
A significant advancement in monitoring sphingosine-1-phosphate (S1P) lyase (SPL) activity has been the development of a rapid fluorescence-based assay utilizing an NBD-labeled substrate nih.gov. This method offers a safer and more efficient alternative to traditional radioisotope-based assays. SPL is a key enzyme that irreversibly degrades S1P into phosphoethanolamine and hexadecenal, thereby playing a critical role in regulating S1P levels nih.govmdpi.com.
The fluorescent assay follows the formation of an NBD-aldehyde product from the NBD-labeled S1P substrate. This product is then isolated and quantified using high-performance liquid chromatography (HPLC) nih.gov. The assay has demonstrated high sensitivity, capable of detecting SPL activity as low as 8 pmol/mg/min, which is comparable to or better than the radioactive method nih.gov. The reaction exhibits linearity over a 20-minute period and across a protein concentration range of 20-200 mg/l nih.gov. The utility of this assay has been validated by demonstrating the inhibition of SPL activity with semicarbazide, a known non-specific inhibitor nih.gov.
| Parameter | Value/Observation | Significance |
|---|---|---|
| Substrate | omega(7-nitro-2-1,3-benzoxadiazol-4-yl)-d-erythro-S1P (NBD-S1P) | Allows for fluorescent detection of enzyme activity. |
| Product Detected | NBD-aldehyde | Quantification of this product reflects SPL activity. |
| Detection Method | HPLC with fluorescence detection | Provides accurate and sensitive quantification. |
| Sensitivity | As low as 8 pmol/mg/min | Comparable or superior to radioisotope-based assays. |
| Inhibitor Effect | ~70% reduction in activity with semicarbazide | Confirms the assay's ability to measure SPL-specific activity. |
Inositol Phosphorylceramide Synthase Studies
While this compound is a precursor, studies on inositol phosphorylceramide (IPC) synthase, an enzyme not present in mammals but essential in fungi and protozoa, have utilized NBD-labeled ceramide, specifically C6-NBD-ceramide nih.gov. IPC synthase catalyzes the formation of IPC from ceramide and phosphatidylinositol. In the yeast Saccharomyces cerevisiae, IPC synthase activity has been localized to the Golgi apparatus using C6-NBD-ceramide as a fluorescent substrate in membrane fractions nih.gov.
These studies are crucial as IPC synthase represents a potential target for novel antifungal and antiprotozoal drugs. The ability to assay its activity using a fluorescent substrate like NBD-ceramide facilitates the screening of potential inhibitors and the investigation of the enzyme's cellular localization and function nih.gov. In Dictyostelium discoideum, a ceramide synthase activity assay was performed using NBD-ceramide to study the synthesis of complex sphingolipids, including those that could be substrates for a putative IPC synthase biorxiv.org.
Sphingomyelinase Activity Analysis
NBD-labeled sphingolipids are also valuable tools for the analysis of sphingomyelinase (SMase) activity. SMases are enzymes that hydrolyze sphingomyelin to produce ceramide and phosphocholine nih.gov. The activity of these enzymes can be monitored by measuring the generation of fluorescent ceramide from a fluorescently labeled sphingomyelin substrate.
While the direct use of this compound is not for assaying SMase, its metabolic product, NBD-sphingomyelin, can serve this purpose. Assays using NBD-labeled sphingomyelin have been suggested as a method to further optimize the characterization of neutral sphingomyelinase (NSM) activity found in human serum and plasma mdpi.com. The conversion of NBD-sphingomyelin to NBD-ceramide can be quantified to determine the rate of hydrolysis, providing insights into the enzyme's kinetics and the effects of potential inhibitors or activators.
Studying Regulatory Components of Sphingolipid Metabolism
NBD-labeled sphingolipid precursors are instrumental in dissecting the complex regulation of sphingolipid metabolism. By employing fluorescent ceramide analogues like NBD-C6-ceramide as tracers in intact cells, researchers can simultaneously monitor the metabolic flux through major nodes of ceramide metabolism, particularly within the Golgi apparatus nih.govnih.gov. This approach allows for the quantification of the conversion of NBD-C6-ceramide into its various metabolic products, such as NBD-C6-sphingomyelin, NBD-C6-hexosylceramides, and NBD-C6-ceramide-1-phosphate nih.govnih.gov.
This methodology enables the simultaneous assessment of the activities of key Golgi-resident enzymes, including sphingomyelin synthase, glucosylceramide synthase, and ceramide kinase nih.govnih.gov. Consequently, the specificity and effects of various pharmacological inhibitors of sphingolipid metabolism can be evaluated in a cellular context. For example, this approach has revealed that certain inhibitors targeting glucosylceramide synthase also suppress ceramide kinase activity, providing a more comprehensive understanding of their regulatory impact nih.govnih.gov.
Investigating Metabolic Intermediates and Product Formation in Cellular Systems
This compound is a powerful tool for investigating the formation of metabolic intermediates and end products within cellular systems. Once introduced to cells, it is metabolized by the same enzymatic pathways as its unlabeled counterpart, allowing for the real-time tracking of its conversion into various sphingolipids.
In Chinese Hamster Ovary (CHO) cells, NBD-sphingosine is incorporated and converted into several NBD-labeled sphingolipids, including NBD-sphingosine-1-phosphate, NBD-ceramide, and NBD-sphingomyelin researchgate.net. This demonstrates the utility of NBD-sphingosine in tracing the complex branching of sphingolipid metabolic pathways. In contrast, the metabolism in erythrocytes is simpler, with NBD-sphingosine being primarily converted to its phosphorylated form, NBD-S1P researchgate.net. This simpler metabolic profile in red blood cells makes NBD-sphingosine an excellent probe for studying sphingosine kinase activity and S1P transport in these cells researchgate.net. The export of the newly synthesized NBD-S1P from erythrocytes can be monitored, providing valuable data on the mechanisms of S1P release researchgate.net.
| Cellular System | This compound Metabolite(s) | Primary Pathway Investigated |
|---|---|---|
| CHO Cells | NBD-S1P, NBD-ceramide, NBD-sphingomyelin | Complex sphingolipid synthesis and metabolism. researchgate.net |
| Erythrocytes | NBD-S1P | Sphingosine kinase activity and S1P transport/export. researchgate.netresearchgate.netresearchgate.net |
| MCF7 Cells | NBD-C6-Hexosylceramides, NBD-C6-Sphingomyelin, NBD-C6-Ceramide-1-Phosphate (from NBD-C6-Ceramide) | Golgi-centric ceramide metabolism and flux. nih.gov |
Interactions with Cellular Membranes and Lipid Microdomains
Dynamics of NBD-Sphingolipids within Lipid Rafts
Lipid rafts are small, heterogeneous, and highly dynamic domains enriched in sterols and sphingolipids. nih.gov NBD-labeled sphingolipids, designed to mimic their natural counterparts, are used to study the dynamics within these microdomains. The behavior of these probes provides insight into how rafts form, their stability, and their interaction with other cellular components. The coalescence of smaller rafts into larger platforms can be induced by the generation of ceramide, a metabolite of sphingosine (B13886), which alters the structure of the raft and can initiate signaling cascades. mdpi.com These ceramide-rich platforms represent a distinct type of microdomain with a more gel-like structure compared to the liquid-ordered phase of traditional cholesterol-sphingomyelin rafts. nih.gov
The fluorescence of NBD-labeled lipids is highly sensitive to the local environment, a property that is particularly useful for studying cholesterol-rich lipid rafts. Cholesterol is a crucial component of these domains, and its presence or absence significantly impacts the biophysical properties of the membrane and, consequently, the behavior of fluorescent probes. nih.govresearchgate.net
Research using NBD-ceramide, a direct derivative of NBD-sphingosine, has shown that cholesterol content directly affects the probe's fluorescence. In human skin fibroblasts, labeling of the Golgi apparatus by an NBD-ceramide analog was dramatically reduced in cells depleted of cholesterol. nih.gov This was not due to a lack of uptake but rather to accelerated photobleaching (fading) of the NBD fluorophore in the cholesterol-deficient environment. nih.gov The stability of the NBD fluorescence is sensitive to the presence of cholesterol. thermofisher.com Restoring cholesterol levels, either through endogenous synthesis or exogenous addition, re-established the stability of the probe's fluorescence at the Golgi. nih.gov This suggests that the NBD moiety can be used to monitor cholesterol levels within specific organelles. nih.gov
Table 1: Effect of Cholesterol on NBD-Sphingolipid Analog Fluorescence in Fibroblasts
| Condition | Observation | Implication |
|---|---|---|
| Normal Cholesterol Levels | Stable NBD fluorescence and clear labeling of the Golgi apparatus. nih.gov | The probe accurately reports its location in a typical membrane environment. |
| Cholesterol Deprivation | Reduced labeling intensity due to accelerated photobleaching of the NBD probe. nih.gov | Cholesterol is necessary to stabilize the NBD fluorophore within the membrane. |
| Cholesterol Restoration | NBD fluorescence and Golgi labeling are restored to normal levels. nih.gov | The effect is reversible and directly linked to cholesterol content. |
Lipid rafts function as signaling platforms by concentrating or excluding specific membrane proteins. nih.gov NBD-sphingolipids help visualize these associations. The distribution of sphingolipids into raft domains can be regulated by specific lipid-binding proteins. researchgate.net For instance, Sterol Carrier Protein-2 (SCP-2) has been shown to regulate the distribution of sphingolipids within lipid rafts and caveolae (a specific type of raft). researchgate.net In these domains, SCP-2 interacts with proteins like caveolin-1, potentially regulating signaling pathways by modulating the local lipid composition. researchgate.net The specific association of proteins with rafts is often regulated by their lipid anchors, such as glycosylphosphatidylinositol (GPI) anchors or acylation with saturated fatty acids, which favor partitioning into the ordered raft environment. youtube.com
Membrane Fluidity and Organization Studies
The physical state of the cell membrane, including its fluidity and organization, is critical for cellular function. nih.gov Sphingolipids play a role in modulating these properties. Studies on atypical sphingoid bases have revealed that even minor structural changes can significantly impact the interactions between membrane lipids and impair membrane fluidity. mdpi.com NBD-labeled lipids are effective probes for these characteristics. For example, fluorescence lifetime imaging microscopy (FLIM) using NBD-labeled lipids in sperm cells found their fluorescence lifetimes to be in a range characteristic of a more fluid, liquid-disordered phase. researchgate.net This indicates that these probes can report on the fluidity of their local microenvironment within the membrane. researchgate.net The fluidity of the membrane is also heavily influenced by cholesterol; its depletion leads to a significant decrease in membrane order and viscosity. rupress.org
Role of Sphingoid Base Stereochemistry in Membrane Interactions
The specific three-dimensional structure, or stereochemistry, of the sphingoid base is fundamental to the unique biophysical properties of sphingolipids. The D-erythro configuration of NBD D-erythro-Sphingosine is the same as that of naturally occurring sphingolipids, which is crucial for its ability to accurately mimic their biological behavior. thermofisher.com
The key to these interactions lies in the 'sphingoid motif', which comprises the first five carbon atoms of the sphingoid long-chain base. nih.govresearchgate.net This region contains hydroxyl and amino groups positioned in a specific stereochemical arrangement that allows for a large number of molecular interactions with neighboring lipids and proteins. These interactions include hydrogen bonding, charge-pairing, and van der Waals forces. nih.govresearchgate.net This capacity for extensive hydrogen bonding is responsible for the preferential association of sphingolipids with cholesterol and the formation of ordered membrane domains. nih.gov Furthermore, the stereochemistry of the sphingoid motif is recognized with high selectivity by enzymes and transport proteins, such as the ceramide transport protein (CERT), which utilizes a hydrogen-bonding network to bind the lipid. nih.govresearchgate.net
Table 2: Key Molecular Interactions of the Sphingoid Motif
| Interacting Group | Type of Interaction | Significance in Membrane Biology |
|---|---|---|
| C1-Hydroxyl Group | Hydrogen bond donor/acceptor | Anchors the headgroup to the aqueous interface; interacts with other lipids and proteins. nih.gov |
| C2-Amino Group | Hydrogen bond donor/acceptor; potential for charge-pairing | Forms amide linkage with fatty acids to create ceramide; crucial for protein recognition. nih.govlibretexts.org |
| C3-Hydroxyl Group | Hydrogen bond donor/acceptor | Critical for interactions with cholesterol and other sphingolipids, promoting lipid packing and raft formation. nih.gov |
Investigation of Specific Cellular Processes Using Nbd D Erythro Sphingosine Analogs
Cellular Proliferation and Growth Regulation
NBD-labeled sphingosine (B13886) analogs have been instrumental in elucidating the role of sphingolipids in cell proliferation and growth regulation. Studies have demonstrated that NBD sphingosine can inhibit the proliferation of various cancer cell lines.
Key Research Findings:
Inhibition of Cancer Cell Proliferation: NBD sphingosine has been shown to inhibit the proliferation of several human cancer cell lines, including HCT116 (colon cancer), PC3 (prostate cancer), HEK293T (human embryonic kidney cells), and HFE-145 (immortalized esophageal cells) caymanchem.com. The half-maximal inhibitory concentrations (IC50) for these cell lines were found to be 25.6 µM, 40.5 µM, 10.4 µM, and 12.5 µM, respectively caymanchem.com.
| Cell Line | Cancer Type | IC50 of NBD Sphingosine (µM) |
|---|
Programmed Cell Death (Apoptosis) Research
NBD D-erythro-sphingosine analogs are valuable probes for studying the intricate process of apoptosis, or programmed cell death. While direct studies using the NBD-labeled form are focused on its metabolic fate, research on closely related analogs like N,N-dimethyl-D-erythro-sphingosine (DMS) provides significant insights into the apoptotic signaling pathways modulated by sphingolipid metabolites.
Research utilizing DMS, a derivative of D-erythro-sphingosine, in U937 human monocytes has revealed a concentration-dependent induction of apoptosis nih.gov. Key events in this process include DNA fragmentation, nuclear disruption, and the release of cytochrome c from mitochondria, all hallmarks of apoptotic cell death nih.gov.
Detailed Research Findings:
Mitochondrial Membrane Potential (MMP): DMS was observed to cause an initial increase in MMP, followed by a subsequent decrease after two hours nih.gov.
Signaling Molecule Modulation: The apoptotic effects of DMS involve the modulation of several signaling molecules. It induces the activation of JNK and p38 MAP kinase while decreasing the activity of ERK and Akt kinase nih.gov.
Independence from Sphingosine Kinase and PKC: Notably, inhibitors of sphingosine kinase and protein kinase C (PKC) did not induce cell death in U937 cells, suggesting that DMS-induced apoptosis is not mediated through the inhibition of these enzymes nih.gov.
| Signaling Pathway | Effect of N,N-dimethyl-D-erythro-sphingosine |
|---|
Cell Cycle Arrest Studies
While direct studies specifically employing this compound to investigate cell cycle arrest are limited, research on sphingosine metabolism provides a framework for understanding its potential role. The accumulation of sphingosine has been linked to cell cycle arrest, particularly at the G2/M phase.
In murine embryonic stem cells, the absence of sphingosine kinases, which phosphorylate sphingosine to sphingosine-1-phosphate (S1P), leads to an accumulation of sphingosine and a subsequent arrest in the G2/M phase of the cell cycle nih.gov. This suggests that the cellular concentration of sphingosine, which can be mimicked and traced by this compound, is a critical determinant of cell cycle progression. The arrest can be partially rescued by the expression of ceramide synthase 2, which converts the excess sphingosine into ceramide nih.gov.
Endoplasmic Reticulum Stress Response
The endoplasmic reticulum (ER) is a central organelle for protein and lipid synthesis. Perturbations in ER function lead to a state of "ER stress," which activates the unfolded protein response (UPR). Sphingolipids, including ceramide, are intricately linked to the ER stress response. NBD-labeled sphingolipid analogs are utilized to study the transport and metabolism of these lipids in relation to ER function.
NBD-labeled ceramide analogs, such as C6-NBD-ceramide, are widely used to visualize the Golgi apparatus and to study the transport of ceramide from the ER, its site of synthesis, to the Golgi molbiolcell.org. Studies have shown that this transport is crucial for the synthesis of complex sphingolipids like sphingomyelin (B164518) nih.gov.
Disruptions in sphingolipid metabolism can lead to the accumulation of ceramide in the ER, a condition that can induce ER stress and trigger the UPR nih.gov. The transport of ceramide from the ER to the Golgi is a critical step in maintaining cellular homeostasis and preventing ER stress-induced apoptosis caymanchem.com. Fluorescent sphingosine analogs like this compound can be metabolized to NBD-ceramide within the cell, allowing for the study of these transport processes and their impact on ER function.
Exosome Release and Cargo Sorting
Exosomes are small extracellular vesicles that play a crucial role in intercellular communication by transferring a cargo of proteins, lipids, and nucleic acids between cells. The biogenesis of exosomes involves the inward budding of the late endosomal membrane to form intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). The fusion of MVBs with the plasma membrane releases these ILVs as exosomes.
Ceramide, a metabolite of sphingosine, has been identified as a key lipid in the ESCRT-independent pathway of exosome biogenesis nih.govbiorxiv.org. It is thought to promote the inward budding of the endosomal membrane, a critical step in ILV formation nih.govsemanticscholar.org. Inhibition of neutral sphingomyelinase, an enzyme that produces ceramide, has been shown to reduce the release of exosomes semanticscholar.org.
While direct studies using this compound to track exosome release are emerging, fluorescent lipid probes, in general, are used to investigate the lipid composition and trafficking pathways involved in exosome formation and cargo sorting researchgate.netepa.gov. Given that this compound is a precursor to ceramide, it represents a potential tool to study the dynamics of ceramide-dependent exosome biogenesis and the sorting of specific cargo into these vesicles.
Tracking Ceramide-Enriched Extracellular Vesicles
Extracellular vesicles (EVs) are cell-derived membrane vesicles that play a crucial role in intercellular communication by transferring bioactive molecules, including lipids like ceramide. nih.govnih.gov Ceramide, a central molecule in sphingolipid metabolism, is involved in the biogenesis of EVs. nih.govnih.gov The formation of EVs can occur through both ESCRT-dependent and -independent pathways, with ceramide being a key player in the latter, facilitating membrane budding. nih.gov
The use of fluorescently labeled sphingolipid analogs, such as NBD-ceramide, provides a method to trace the trafficking and fate of ceramides (B1148491) within the cell, including their incorporation into EVs. researchgate.net While direct studies detailing the tracking of ceramide-enriched EVs using this compound are emerging, the principle is based on the metabolic processing of this analog. Once introduced to cells, this compound can be metabolized to NBD-ceramide. This fluorescent ceramide can then be monitored as it moves through cellular compartments, including the endosomal system from which EVs are generated.
Researchers can utilize this tool to investigate how various stimuli or disease states affect the ceramide content of EVs and their subsequent release. By tracking the fluorescence of NBD, it is possible to visualize the packaging of ceramide into intraluminal vesicles within multivesicular bodies and their eventual secretion as exosomes. This approach offers the potential to elucidate the mechanisms of EV-mediated intercellular communication and the role of ceramide in these processes.
Table 1: Key Pathways in Ceramide-Enriched Extracellular Vesicle Biogenesis
| Pathway | Description | Key Molecules |
| De novo synthesis | Ceramide is synthesized in the endoplasmic reticulum. nih.gov | Serine palmitoyl-transferase |
| Sphingomyelinase pathway | Sphingomyelin is hydrolyzed to produce ceramide at the plasma membrane or in lysosomes. researchgate.netresearchgate.net | Sphingomyelinases (acid and neutral) |
| Salvage pathway | Complex sphingolipids are broken down to sphingosine, which is then re-acylated to form ceramide. researchgate.netresearchgate.net | Ceramidase, Ceramide synthase |
Neurological Processes: Neurite Outgrowth and Differentiation
Sphingolipids are integral components of neuronal membranes and are actively involved in critical neurological processes such as neurite outgrowth and neuronal differentiation. nih.govnih.gov The dynamic regulation of sphingolipid metabolism, particularly the balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P), influences these developmental events. nih.gov
NBD-labeled sphingolipid analogs have been employed to study the trafficking and localization of these lipids in neurons. These fluorescent probes allow for the visualization of sphingolipid distribution in different neuronal compartments, including the cell body, axons, and dendrites. For instance, studies have shown that sphingosine can inhibit neurite outgrowth in neuroblastoma cells. nih.gov Conversely, S1P has been demonstrated to promote neuronal differentiation and neurite extension. nih.govnih.gov
The use of this compound enables researchers to monitor the metabolic conversion of sphingosine and its subsequent localization within the neuron during differentiation and neurite extension. This provides a powerful method to investigate how signaling pathways involving sphingolipids spatially and temporally regulate the complex morphological changes that occur as a neuron matures. By observing the distribution of the NBD fluorophore, scientists can gain insights into the sites of sphingolipid metabolism and action during these crucial neurological processes.
Table 2: Effects of Sphingolipids on Neurite Outgrowth
| Sphingolipid | Effect on Neurite Outgrowth | Cell Type |
| Sphingosine | Inhibition | Mouse neuroblastoma NS-20Y cells nih.gov |
| Sphingosine-1-Phosphate (S1P) | Promotion | Neuroblastoma cells nih.govnih.gov |
| N,N-Dimethylsphingosine | Potent Inhibition | Mouse neuroblastoma NS-20Y cells nih.gov |
| N-Acetylsphingosine | Less Effective Inhibition | Mouse neuroblastoma NS-20Y cells nih.gov |
Autophagy Studies
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. nih.gov The regulation of autophagy is complex and involves a delicate balance of signaling molecules, including sphingolipids. The "sphingolipid rheostat," which refers to the relative balance between the pro-death molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P), has emerged as a significant modulator of autophagy. researchgate.netnih.gov
Ceramide has been shown to induce autophagy, while S1P can have opposing effects, often promoting cell survival. tandfonline.comnih.gov The intricate interplay between these sphingolipid metabolites influences the autophagic response to various cellular stresses, such as nutrient deprivation. nih.govnih.gov For example, under starvation conditions, an increase in ceramide levels can trigger autophagy. nih.gov
While the direct application of this compound as a fluorescent probe to specifically monitor the autophagic process is an area of ongoing research, its utility lies in its ability to be metabolized into other bioactive sphingolipids. By tracking the fate of the NBD-labeled sphingosine, researchers can investigate how cellular stress affects sphingolipid metabolism and localization in relation to the formation of autophagosomes and autolysosomes. This can provide valuable information on the role of specific sphingolipid species in the regulation of autophagy and how their dysregulation may contribute to disease. nih.govnih.gov The potential to visualize the incorporation of NBD-labeled metabolites into the membranes of autophagic vesicles would offer a powerful tool to dissect the molecular mechanisms of sphingolipid-mediated autophagy.
Table 3: Role of Sphingolipids in Autophagy Regulation
| Sphingolipid | Role in Autophagy | Key Regulatory Pathway |
| Ceramide | Induction | Often associated with cell death pathways researchgate.nettandfonline.com |
| Sphingosine-1-Phosphate (S1P) | Complex, often pro-survival | Can act through mTOR signaling nih.govnih.gov |
Advanced Methodologies and Imaging Techniques Employing Nbd D Erythro Sphingosine
Fluorescence Microscopy and Confocal Laser Scanning Microscopy
Fluorescence microscopy, and particularly confocal laser scanning microscopy (CLSM), are powerful techniques for visualizing the subcellular localization of NBD D-erythro-sphingosine and its metabolites in living and fixed cells. The NBD fluorophore allows researchers to track the movement and accumulation of this lipid analog within various organelles, providing a window into the intricate pathways of sphingolipid metabolism. For instance, fluorescent derivatives of D-erythro-sphingosine, such as NBD-C6-ceramide, have been instrumental in staining and studying the Golgi apparatus. nih.govresearchgate.net
In a typical application, cells are incubated with this compound, which is often complexed with bovine serum albumin (BSA) to facilitate its delivery to the cells. The fluorescent lipid is then taken up by the cells and can be metabolized into other fluorescent sphingolipids, such as NBD-ceramide and NBD-sphingomyelin. researchgate.netresearchgate.net The distinct fluorescence of the NBD group enables the visualization of these processes against the background of non-fluorescent endogenous lipids. CLSM, with its ability to optically section specimens and reduce out-of-focus light, provides high-resolution images of the subcellular distribution of NBD-labeled lipids.
Time-Lapse Imaging of Intracellular Lipid Movement
Time-lapse imaging using fluorescence microscopy allows for the real-time visualization of the dynamic processes of this compound uptake, transport, and metabolism. By capturing images at successive time points, researchers can follow the journey of the fluorescent lipid from the plasma membrane to various intracellular compartments.
Studies have utilized fluorescently-labeled sphingosine (B13886) analogs to monitor their transport and localization within cells over time. For example, the uptake and distribution of NBD-sphingosine in erythrocytes have been observed, with the fluorescent signal localizing to the plasma membrane and intracellular puncta. nih.gov In another study, a photo-activatable "caged" sphingosine was used to induce a rapid, localized increase in intracellular sphingosine concentration, allowing for the time-resolved imaging of subsequent cellular events like calcium release from lysosomes. elifesciences.org These approaches, while not all using this compound directly for time-lapse trafficking, establish the principle of using fluorescent sphingosine analogs to study the kinetics of their intracellular movement and signaling functions.
A representative workflow for time-lapse imaging of this compound could involve:
| Step | Description | Purpose |
|---|---|---|
| Cell Seeding | Cells of interest are plated on glass-bottom dishes suitable for high-resolution microscopy. | To prepare a monolayer of cells for imaging. |
| Labeling | Cells are incubated with a solution containing this compound complexed with BSA for a defined period. | To introduce the fluorescent lipid analog into the cells. |
| Washing | Excess fluorescent probe is removed by washing the cells with fresh medium. | To reduce background fluorescence and synchronize the observation of intracellular transport. |
| Imaging | The cells are imaged using a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). Images are captured at regular intervals. | To record the dynamic changes in the subcellular localization of the NBD-labeled lipid over time. |
| Analysis | The acquired image series is analyzed to track the movement of fluorescent puncta and quantify changes in fluorescence intensity within different cellular regions. | To extract quantitative data on the kinetics and pathways of intracellular lipid transport. |
Colocalization Studies with Organelle Markers
To precisely identify the subcellular compartments where this compound and its metabolites accumulate, colocalization studies are performed. This involves co-staining cells with this compound and specific fluorescent markers for different organelles, such as the endoplasmic reticulum (ER), Golgi apparatus, mitochondria, and lysosomes. researchgate.net By merging the images obtained from the NBD channel and the organelle marker channel, regions of overlap (colocalization) can be identified, indicating the presence of the NBD-labeled lipid within that specific organelle.
Research has demonstrated that NBD-C6-ceramide, a direct metabolite of this compound, prominently accumulates in the Golgi apparatus, and can serve as a marker for this organelle. nih.govresearchgate.net Studies have also shown the colocalization of other NBD-labeled lipids with mitochondrial and peroxisomal markers. researchgate.net Furthermore, alkyne-labeled deoxysphingolipids have been shown to colocalize with markers for mitochondria, the Golgi apparatus, and the ER. nih.gov These findings highlight the utility of fluorescent sphingolipid analogs in mapping their precise subcellular distribution and their involvement in the functions of various organelles.
The table below summarizes common organelle markers used in colocalization studies with fluorescent sphingolipids:
| Organelle | Common Fluorescent Marker | Typical Function in Sphingolipid Metabolism |
|---|---|---|
| Endoplasmic Reticulum (ER) | ER-Tracker™, Calreticulin-RFP | Site of de novo sphingolipid synthesis, including the conversion of sphingosine to ceramide. researchgate.netnih.gov |
| Golgi Apparatus | Giantin, GM130 | Central sorting and processing station for sphingolipids; site of sphingomyelin (B164518) and glucosylceramide synthesis from ceramide. nih.govresearchgate.net |
| Mitochondria | MitoTracker™, Tom20 | Involved in ceramide-induced apoptosis and potentially other aspects of sphingolipid signaling. researchgate.netnih.gov |
| Lysosomes | LysoTracker™, LAMP1 | Site of sphingolipid degradation and turnover. |
Flow Cytometry for Cellular Analysis
Flow cytometry is a high-throughput technique that allows for the rapid analysis of fluorescently labeled cells in a fluid stream. In the context of this compound, flow cytometry can be employed to quantify the uptake and metabolism of the fluorescent lipid on a single-cell basis within a large population. This method provides quantitative data on cell-to-cell variability and can be used to assess how different cellular states or treatments affect sphingolipid processing.
For example, flow cytometry has been used to analyze the uptake of the fluorescent glucose analog 2-NBDG in erythrocytes, demonstrating its utility in quantifying cellular uptake of NBD-labeled molecules. nih.gov In studies of sphingolipid metabolism, cells can be incubated with this compound, and the resulting cellular fluorescence can be measured by flow cytometry. This allows for the quantification of the total amount of NBD-labeled lipid associated with each cell. This technique is particularly useful for screening studies, where the effects of a large number of compounds on sphingolipid uptake or metabolism are being investigated.
High-Performance Liquid Chromatography (HPLC) for Metabolite Separation and Quantification
High-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the different molecular species within a mixture. When coupled with a fluorescence detector, HPLC is an excellent method for analyzing the metabolic fate of this compound. After incubating cells with this compound, lipids are extracted and then separated by HPLC. The NBD tag allows for the highly sensitive detection of the parent compound and its various fluorescent metabolites. nih.gov
This approach enables the quantification of key enzymatic activities in the sphingolipid metabolic pathway. For instance, an HPLC-based method has been developed to simultaneously measure the conversion of NBD-C6-ceramide to NBD-C6-sphingomyelin, NBD-C6-hexosylceramides, and NBD-C6-ceramide-1-phosphate, thereby assessing the activities of sphingomyelin synthase, glucosylceramide synthase, and ceramide kinase, respectively. nih.gov Given that this compound is a precursor to these lipids, this methodology is directly relevant to understanding its metabolic conversions. HPLC methods are also well-established for the quantification of non-fluorescent sphingolipids like sphingosine-1-phosphate after derivatization. nih.gov
Mass Spectrometry-Based Lipidomics
Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. In the field of lipidomics, MS is used for the comprehensive identification and quantification of the entire lipid profile (the lipidome) of a cell or tissue. nih.gov When applied to studies involving this compound, MS can provide detailed structural information about its metabolites.
One innovative approach has shown that the NBD group itself can act as a matrix for UV matrix-assisted laser desorption/ionization (UV-MALDI) MS analysis of NBD-labeled glycosphingolipids. nih.govconicet.gov.ar This eliminates the need for an external matrix and allows for the direct analysis of these fluorescent lipids. More commonly, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of sphingolipids, providing both separation and detailed structural characterization. nih.govresearchgate.net
Isotopic Labeling Approaches (e.g., Deuterium Chemistry)
Isotopic labeling is a powerful strategy used in conjunction with mass spectrometry to trace metabolic pathways and to serve as internal standards for accurate quantification. In this approach, stable isotopes, such as deuterium (²H), are incorporated into the molecule of interest. These isotopically labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, which is easily distinguishable by a mass spectrometer.
For sphingolipid analysis, deuterium-labeled D-erythro-sphingosine and its derivatives are invaluable tools. nih.govnih.gov They can be used as internal standards in quantitative mass spectrometry experiments. caymanchem.comavantiresearch.com By adding a known amount of the deuterium-labeled standard to a biological sample, the amount of the endogenous, unlabeled sphingolipid can be accurately quantified by comparing the signal intensities of the labeled and unlabeled species. This approach corrects for variations in sample extraction and ionization efficiency, leading to highly precise measurements. The synthesis of D-erythro-sphingosine with deuterium atoms specifically positioned on the sphingoid backbone has been reported, providing essential tools for these advanced lipidomic analyses. nih.govnih.gov Furthermore, stable isotope-labeled precursors like palmitate-d3 and L-serine-d3 can be used to track the de novo synthesis of sphingolipids, including deuterated sphinganine and ceramides (B1148491), by mass spectrometry. frontiersin.org
Resonance Energy Transfer (RET) Assays
Resonance Energy Transfer (RET), particularly Förster Resonance Energy Transfer (FRET), is a powerful technique for studying molecular interactions and dynamics. nih.gov The process involves the non-radiative transfer of energy from an excited state "donor" fluorophore to a nearby "acceptor" fluorophore. nih.gov This energy transfer is highly dependent on the distance between the donor and acceptor molecules, typically occurring over distances of 1-10 nanometers.
This compound and its derivatives are frequently used as donor fluorophores in FRET-based assays to investigate various biological phenomena, especially within lipid membranes. thermofisher.comnih.gov The NBD moiety serves as an effective FRET donor for acceptor fluorophores like rhodamine. thermofisher.com
A primary application of NBD-based FRET assays is in monitoring membrane fusion events. thermofisher.com In a typical lipid-mixing assay, a population of vesicles or membranes is labeled with both an NBD-lipid (the donor) and a rhodamine-lipid (the acceptor). thermofisher.com Due to their proximity in the labeled membrane, FRET is high. When these labeled membranes fuse with an unlabeled population, the average distance between the donor and acceptor probes increases as they diffuse into the larger, unlabeled membrane area. thermofisher.com This increased separation leads to a decrease in FRET efficiency, which can be measured as an increase in the donor's fluorescence intensity and a decrease in the acceptor's emission. thermofisher.com
The table below summarizes the principle of a common FRET-based lipid-mixing assay.
| Assay State | Probe Distribution | FRET Efficiency | Observable Signal |
| Pre-fusion | Donor (NBD) and Acceptor (Rhodamine) are in close proximity in the labeled membrane. | High | Quenched donor fluorescence, high acceptor emission. |
| Post-fusion | Donor and Acceptor probes are diluted into the fused, larger membrane area, increasing their average separation. | Low | Increased donor fluorescence, decreased acceptor emission. |
This methodology allows researchers to study the kinetics and extent of membrane fusion in real-time, providing insights into processes such as viral entry, vesicle trafficking, and cell-cell fusion.
Use in Cell-Free Systems and Model Membrane Systems
Cell-free and model membrane systems, such as liposomes and supported lipid bilayers, provide simplified and controlled environments to study the biophysical properties of lipids and their interactions, free from the complexity of a living cell. researchgate.net this compound and its acylated derivatives, like NBD-ceramides, are valuable tools in these systems. semanticscholar.orgnih.gov
One key area of investigation is the behavior of sphingolipids within different membrane domains, particularly lipid rafts. mdpi.com Lipid rafts are specialized microdomains enriched in cholesterol and sphingolipids. nih.govmdpi.com By incorporating NBD-labeled sphingosine or ceramide into model membranes of defined composition, researchers can study their partitioning into different lipid phases, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases, which mimic raft and non-raft regions, respectively. researchgate.net For instance, studies have used NBD-labeled cholesterol probes to visualize how the generation of ceramide can displace cholesterol from these ordered domains. researchgate.net
Biophysical studies have revealed that due to the polar nature of the NBD fluorophore, it does not fully intercalate deep within the membrane bilayer. Instead, it tends to "loop up" to the aqueous interface of the membrane. semanticscholar.org This property is crucial to consider when interpreting fluorescence data, as the probe's location can influence its behavior and interactions.
NBD-labeled sphingolipids are also employed to study the formation of ceramide-rich platforms. It is hypothesized that ceramides can induce the coalescence of smaller lipid rafts into larger signaling platforms. mdpi.com In model systems, the introduction of ceramide analogues can be controlled to observe these structural rearrangements directly. researchgate.net
Furthermore, cell-free assays are used to investigate specific lipid-protein interactions. For example, "Sphingo Strips" are membranes spotted with various sphingolipids, including sphingosine, which can be incubated with a protein of interest to identify direct binding interactions in a controlled, cell-free environment. echelon-inc.com Similarly, the ability of NBD-labeled ceramides to form channels has been tested in different model membranes, revealing how lipid composition can influence this function. nih.gov A study demonstrated that while C16-ceramide forms channels in the mitochondrial outer membrane, it does not permeabilize the plasma membrane of erythrocytes, and NBD-labeled ceramide analogues were used to probe the structural requirements for this activity. nih.gov
The table below summarizes research findings using this compound analogs in model systems.
| Model System | NBD Analog Used | Research Focus | Key Finding |
| Model Membranes | NBD-labeled Cholesterol | Cholesterol distribution | Ceramide generation displaces cholesterol from liquid-ordered (Lo) domains. researchgate.net |
| Mitochondrial Outer Membrane vs. Erythrocyte Plasma Membrane | NBD-labeled Ceramide | Ceramide channel formation | Modifications to the ceramide structure, including NBD labeling, altered the ability to permeabilize membranes, indicating structural specificity. nih.gov |
| Lipid Bilayers | NBD-labeled Lipids | Fluorophore position | The polar NBD group tends to reside at the membrane/water interface rather than deep in the hydrophobic core. semanticscholar.org |
| Lipid Strips | Sphingosine | Lipid-protein interactions | Provides a platform for identifying proteins that bind directly to specific sphingolipids. echelon-inc.com |
These cell-free and model membrane studies are essential for elucidating the fundamental physicochemical properties of sphingolipids like D-erythro-sphingosine, providing a foundation for understanding their more complex roles within living cells.
Comparative Analysis with Other Fluorescent Lipid Probes
NBD vs. BODIPY Fluorophores: Spectroscopic Properties and Photostability
The selection of a fluorophore is critical for the success of fluorescence microscopy and spectroscopy studies. The nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY) dyes are two of the most common fluorophores used to label lipids. Their spectroscopic properties and photostability differ significantly, influencing their suitability for different applications.
BODIPY fluorophores generally exhibit superior spectroscopic properties compared to NBD. thermofisher.com They have higher molar absorptivity and fluorescence quantum yields, resulting in a greater fluorescence output. thermofisher.com Moreover, BODIPY dyes are significantly more photostable than NBD. thermofisher.comresearchgate.net The photostability of NBD can be sensitive to its environment; for instance, it is reduced in the presence of cholesterol. thermofisher.com In contrast, BODIPY dyes show high thermal and photochemical stability. researchgate.net
A key characteristic of the BODIPY FL fluorophore is an aggregation-dependent shift in its fluorescence emission from green (around 515 nm) to red (around 620 nm), which is due to the formation of intermolecular excimers. thermofisher.comresearchgate.net This property can be useful for studying lipid organization but also makes it generally unsuitable for multicolor imaging applications with other green-fluorescent probes like GFP. thermofisher.com The NBD fluorophore is also highly sensitive to its environment, which can be an advantage for studying membrane properties. researchgate.net However, its fluorescence is generally weaker and more prone to photobleaching than that of BODIPY. researchgate.net
| Property | NBD | BODIPY FL | BODIPY TR |
|---|---|---|---|
| Absorption Maxima (nm) | 466 | 505 | 589 |
| Emission Maxima (nm) | 536 | 511 | 617 |
| Fluorescence Output | Lower | Higher | High |
| Photostability | Lower, sensitive to environment | Higher | High |
| Special Characteristics | Environmentally sensitive fluorescence | Aggregation-dependent red shift | Red fluorescence |
Data in the table is based on values determined in methanol and may be similar in labeled cells. thermofisher.com
Differential Intracellular Targeting and Metabolism of Various Probes
Once introduced into cells, fluorescent lipid probes are subjected to the cell's metabolic machinery, leading to their transport and conversion into other lipid species. The metabolic fate and intracellular localization of NBD D-erythro-sphingosine can differ from that of other probes and even from endogenously produced lipids.
This compound is readily taken up by cells and can be metabolized into several other NBD-labeled sphingolipids. nih.govresearchgate.net In Chinese Hamster Ovary (CHO) cells, NBD-sphingosine is converted into NBD-sphingosine-1-phosphate (NBD-S1P), NBD-ceramide, and NBD-sphingomyelin, mimicking the natural sphingosine (B13886) metabolism pathway. nih.govresearchgate.net In erythrocytes, which have a simpler metabolic profile, NBD-sphingosine is primarily converted to NBD-S1P. nih.gov
However, studies have shown that exogenously supplied NBD-labeled lipids may not fully mimic the behavior of their endogenous counterparts. A significant portion of exogenous NBD-labeled phospholipids and cholesterol has been observed to accumulate in lysosomes, potentially for degradation. biorxiv.org This contrasts with lipids labeled via de novo synthesis pathways, which show a different and more functionally relevant subcellular distribution. biorxiv.org
The metabolism of BODIPY-labeled sphingosine also follows the native sphingolipid catabolic pathway. researchgate.net Metabolites of BODIPY-sphingosine have been observed being transported through the secretory pathway and are also found transiently in lysosomes, mitochondria, and the nucleus. researchgate.net The choice of fluorophore can influence the biological behavior of the lipid analog. For instance, one study noted that the metabolism of NBD-triyne-sphingosine, a molecule with a rigid polyyne moiety, differed from that of NBD-sphingosine, suggesting that structural modifications to the lipid backbone can alter its physicochemical and biological properties. researchgate.net
Similarly, studies using C6-NBD-ceramide in HT29 human colon adenocarcinoma cells revealed that the ratio of metabolic products, specifically NBD-glucosylceramide and NBD-sphingomyelin, differed depending on the differentiation state of the cells. nih.gov This highlights that the metabolism of these probes is highly dependent on the specific cell type and its physiological state. nih.gov
Advantages and Limitations of this compound in Specific Applications
This compound offers a unique set of advantages and limitations that researchers must consider for specific experimental designs.
Advantages:
Environmental Sensitivity: The NBD fluorophore is sensitive to the polarity of its local environment. nih.gov This property can be exploited to study membrane properties, such as polarity and hydration. researchgate.netrsc.org
Mimic of Natural Lipids: In many instances, NBD-labeled lipids have been shown to be reasonable mimics of their endogenous counterparts, allowing for the study of lipid trafficking and metabolism. researchgate.net For example, NBD-sphingosine can be used to study the activity of enzymes like sphingosine kinase. nih.gov
Flippase Activity Monitoring: NBD-lipids are useful for monitoring the activity of lipid flippases at the plasma membrane. nih.gov The fluorescence of NBD molecules on the outer leaflet of the plasma membrane can be quenched by the water-soluble quencher dithionite, allowing for the quantification of lipids that have been "flipped" to the inner leaflet. nih.gov
Limitations:
Lower Photostability: Compared to BODIPY, NBD is less photostable and more susceptible to photobleaching, which can be a significant drawback in long-term imaging experiments. thermofisher.comresearchgate.net
Hydrophilicity and Membrane Perturbation: The NBD group is relatively polar and hydrophilic. researchgate.net This can cause the labeled acyl chain to loop back towards the aqueous interface of the membrane, potentially altering the lipid's behavior and its interaction with the bilayer. researchgate.netresearchgate.net This property may also make the probe prone to spontaneous translocation between membranes. researchgate.net
Metabolic Alterations: The NBD moiety can affect the rate at which the lipid is metabolized. For example, the rate of phosphorylation of NBD-sphingosine by sphingosine kinase is estimated to be lower than that of natural sphingosine. nih.gov
Inefficient Insertion and Bilayer Disruption: Some studies suggest that NBD probes may exhibit inefficient insertion into lipid bilayers and can disrupt the organization of the membrane. researchgate.net
Dithionite Quenching Caveats: While useful, the dithionite quenching assay has limitations. Under acidic conditions (pH below 6.0), dithionite can move across the lipid bilayer, quenching NBD on the inner leaflet and thus confounding the results of topology studies. nih.gov
Future Directions and Emerging Research Avenues
Development of Next-Generation NBD-Sphingolipid Probes with Enhanced Specificity and Sensitivity
While NBD-labeled sphingolipids have been invaluable, their utility can be limited by the NBD fluorophore's sensitivity to its environment and its potential to alter the biophysical properties of the lipid. thermofisher.comnih.gov To address these limitations, research is focused on developing new probes with improved characteristics.
One approach involves tagging sphingolipids with different fluorophores, such as BODIPY and far-red/NIR-emitting coumarin (B35378) derivatives (COUPY), which offer distinct photophysical properties. acs.org For instance, the BODIPY FL fluorophore provides a stronger fluorescence output and greater photostability compared to NBD. thermofisher.com The choice of fluorophore can significantly influence the subcellular distribution of the probe, independent of the sphingolipid moiety itself. acs.orgub.edu This highlights the need to expand the toolbox of fluorescent probes to allow for multi-color imaging and to better understand how different labels affect lipid trafficking. acs.org
Another promising direction is the development of "turn-on" fluorescent probes. These probes are designed to become fluorescent only upon reacting with a specific endogenous lipid, such as sphingosine (B13886). biologists.comnih.gov This strategy circumvents issues associated with introducing an already fluorescent, and potentially disruptive, lipid analog into a cell, and it provides information about endogenous lipid concentrations. nih.gov Furthermore, the use of click chemistry is enabling the creation of novel probes, including photoswitchable and photocrosslinking ceramide analogs, which allow for precise spatial and temporal control over lipid activity and visualization. biologists.com
Table 1: Comparison of Fluorophores Used in Sphingolipid Probes
| Feature | NBD (7-nitro-2-1,3-benzoxadiazol-4-yl) | BODIPY (Boron-dipyrromethene) | COUPY (Coumarin Derivative) |
| Emission Color | Green | Green | Far-red/NIR |
| Photostability | Moderate; sensitive to cholesterol levels thermofisher.com | High thermofisher.com | Data specific to sphingolipid probes is emerging acs.org |
| Quantum Yield | Moderate | High thermofisher.com | Excellent ub.edu |
| Environmental Sensitivity | High; fluorescence is sensitive to the polarity of the local environment nih.gov | Generally lower than NBD | Data specific to sphingolipid probes is emerging acs.org |
| Key Advantage | Widely used and well-characterized for Golgi staining thermofisher.com | Bright, photostable, suitable for single-molecule studies | Enables imaging in the far-red spectrum, reducing cellular autofluorescence acs.org |
| Reported Use | Golgi staining, lipid metabolism and trafficking thermofisher.comnih.gov | Golgi and lysosomal staining, dual-color imaging acs.orgub.edu | Lysosome and endosome staining acs.org |
Integration with Super-Resolution Microscopy for Nanoscale Lipid Dynamics
The study of membrane organization has been revolutionized by super-resolution microscopy techniques, which bypass the diffraction limit of light. Integrating fluorescent sphingolipid probes like NBD D-erythro-Sphingosine with these methods offers an unprecedented view of lipid dynamics at the nanoscale. mpg.debohrium.com
Techniques such as Stimulated Emission Depletion (STED) microscopy have been used with fluorescent lipid analogs to directly observe the diffusion of single lipid molecules in the plasma membrane of living cells. mpg.debohrium.com These studies have revealed that, unlike some other lipids, sphingolipids are transiently trapped in very small, cholesterol-dependent domains of less than 20 nm in diameter. mpg.de This provides direct evidence for the existence and dynamics of lipid "rafts" or molecular complexes that were previously difficult to visualize. mpg.de
Another powerful approach is Expansion Microscopy (ExM), where a sample is physically expanded in a hydrogel, allowing for nanoscale imaging on conventional microscopes. nih.gov By using modified sphingolipids that can be clicked to the expandable gel, researchers have achieved spatial resolutions of 10-20 nm. nih.govnih.govresearchgate.net This "sphingolipid ExM" has been used to visualize the inner and outer membranes of intracellular bacteria and their interactions with host cell membranes, demonstrating the potential to resolve fine structural details of lipid-protein interactions in complex biological contexts. nih.govnih.gov
Applications in High-Throughput Screening for Modulators of Sphingolipid Enzymes
The enzymes that control sphingolipid metabolism are critical regulators of cellular processes and have emerged as important therapeutic targets. nih.govnih.gov NBD-labeled substrates, including NBD-sphinganine (a precursor to this compound), are central to the development of high-throughput screening (HTS) assays to discover and characterize modulators of these enzymes. nih.govavantiresearch.comnih.gov
Fluorescence-based assays using NBD-sphingolipids offer significant advantages over traditional methods that rely on radioactive substrates, as they are safer, often more accessible, and cheaper. nih.govresearchgate.net For example, assays for ceramide synthases (CerS) have been developed where NBD-sphinganine is used as a substrate, and the fluorescent product, NBD-ceramide, is separated and quantified. nih.govavantiresearch.comnih.gov These assays are sensitive enough to detect endogenous enzyme activity and have been adapted for 96-well and 384-well plate formats, making them suitable for screening large compound libraries. nih.govnih.govavantiresearch.com
Similarly, HTS assays have been developed for sphingosine kinases (SphKs), which phosphorylate sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). nih.govnih.gov These real-time assays monitor changes in the fluorescence of NBD-sphingosine as it is converted to NBD-S1P, allowing for rapid characterization of enzyme inhibitors. nih.gov Such platforms are crucial for accelerating the discovery of new drugs targeting sphingolipid pathways implicated in diseases like cancer. nih.govnih.gov
Table 2: Examples of HTS Assays Using NBD-Sphingolipid Probes
| Target Enzyme | NBD-Probe Used | Principle of Assay | Application |
| Ceramide Synthases (CerS) | NBD-sphinganine nih.govavantiresearch.comresearchgate.net | NBD-sphinganine is acylated by CerS to form NBD-ceramide. The substrate and product are separated (e.g., by solid-phase extraction or chromatography) and the fluorescent product is quantified. avantiresearch.comnih.gov | Screening for inhibitors of CerS activity; studying enzyme kinetics. nih.govresearchgate.net |
| Sphingosine Kinases (SphK1, SphK2) | NBD-sphingosine nih.gov | Phosphorylation of NBD-sphingosine to NBD-S1P causes a shift in the fluorescence emission spectrum of the NBD group, which can be monitored in real time. nih.gov | Screening for inhibitors of SphK1 and SphK2; characterizing enzyme mutants. nih.gov |
| Acid Ceramidase (AC) | Fluorogenic ceramide analogs (some incorporating NBD-like structures) nih.gov | Hydrolysis of a fluorogenic ceramide substrate by AC releases a fluorescent product. nih.gov | HTS for inhibitors of acid ceramidase, a target in cancer therapy. nih.gov |
| S1P Transporters | NBD-sphingosine (converted to NBD-S1P in cells) nih.govresearchgate.net | Cells are loaded with NBD-sphingosine, which is converted to NBD-S1P. The release of NBD-S1P from the cells into the medium is measured by fluorescence. nih.govresearchgate.net | Screening for inhibitors of S1P transporters. nih.govresearchgate.net |
Elucidating Complex Sphingolipid Signaling Networks in Health and Disease Models
This compound and its metabolites serve as powerful tracers to map the intricate network of sphingolipid metabolism and signaling. By following the fate of the fluorescent analog within the cell, researchers can gain insights into metabolic flux through various branches of the sphingolipid pathway. nih.govnih.gov
A key application is in studying lysosomal storage diseases, where genetic defects in sphingolipid-degrading enzymes lead to the accumulation of specific lipids. thermofisher.com Adding fluorescent sphingolipid analogs to cultured cells from patients can result in fluorescent product accumulation in lysosomes, providing a cellular-level method for diagnosis and for studying the disease pathology. thermofisher.com
In cancer biology, where sphingolipid metabolism is often dysregulated, NBD-ceramide analogs are used to track the synthesis of sphingomyelin (B164518) and glucosylceramide in the Golgi apparatus. nih.govnih.gov This allows for the simultaneous measurement of the activities of key Golgi-resident enzymes like sphingomyelin synthase and glucosylceramide synthase. nih.gov Such methods have been instrumental in evaluating the specificity of potential cancer therapeutics that target these pathways. nih.govnih.gov Furthermore, these probes are used to investigate the role of sphingolipid signaling in processes like apoptosis, cell migration, and inflammation in various disease models. nih.govmdpi.com
Expanding Use in In Vitro and Ex Vivo Organoid and Tissue Culture Models
The limitations of traditional two-dimensional (2D) cell culture have spurred the development of more physiologically relevant models, such as 3D organoids and tissue cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions of native tissues. The application of fluorescent probes like this compound to these advanced systems is a critical next step in sphingolipid research.
Visualizing lipid uptake and trafficking in these 3D structures can provide more accurate insights into how sphingolipid metabolism and signaling occur in the context of a whole tissue. nih.gov For example, studying the distribution and metabolism of this compound in intestinal organoids could reveal how dietary lipids are processed and how sphingolipid pathways contribute to gut health and diseases like inflammatory bowel disease. Similarly, in tumor spheroids, these probes could be used to understand how the tumor microenvironment influences lipid signaling and response to therapy. While protocols are well-established for 2D culture, their adaptation to thicker, more complex 3D models will be a key area of future technical development. nih.gov
Q & A
Basic Research Question
- Purity Assessment : Use TLC (≥99% purity) with chloroform/methanol/ammonia (65:25:5) as the mobile phase. A single fluorescent spot under UV confirms purity .
- Stability : Store lyophilized powder at −20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles; prepare aliquots for single-use applications .
- Solubility : Pre-dissolve in DMSO (10 mM stock) and dilute in aqueous buffers with <0.1% DMSO to maintain solubility .
How can contradictory roles of this compound as a PKC inhibitor and PP2A activator be reconciled in signaling studies?
Advanced Research Question
The dual functionality arises from concentration-dependent effects and cellular context:
- PKC Inhibition : At 8–20 μM, it competitively inhibits PKC by binding to the diacylglycerol (DAG) binding site, as shown in mast cell activation studies .
- PP2A Activation : Lower concentrations (1–5 μM) promote PP2A activity by displacing inhibitory proteins, observed in ceramide-mediated apoptosis models .
- Experimental Design : Include dose-response curves (0.1–50 μM) and parallel assays for PKC/PP2A activity in the same cell type to resolve context-specific effects .
What methodological optimizations are critical for using this compound in membrane trafficking studies?
Advanced Research Question
- Liposome Preparation : Incorporate 5–10 mol% this compound into lipid bilayers using sonication or extrusion. Validate membrane integration via fluorescence quenching with dithionite .
- Negative Controls : Use non-fluorescent D-erythro-sphingosine analogs to distinguish specific binding from background in autophagy-related membrane fusion assays .
- Imaging : Optimize excitation/emission wavelengths (Ex: 460 nm, Em: 534 nm) and avoid prolonged light exposure to prevent photobleaching .
What controls are essential when studying this compound in liposome-binding assays?
Basic Research Question
- Negative Controls : Use unlabeled D-erythro-sphingosine or NBD-labeled phosphatidylcholine to rule out non-specific binding .
- Competition Assays : Pre-incubate liposomes with excess unlabeled sphingosine to confirm saturable binding .
- Blank Liposomes : Include lipid vesicles without NBD-sphingosine to assess autofluorescence .
How should researchers interpret variability in EC50 values for this compound across studies?
Advanced Research Question
EC50 discrepancies (e.g., 8 μM for PKC inhibition vs. 1–5 μM for PP2A activation) stem from:
- Cell-Type Specificity : SPHK expression levels alter sphingosine metabolism and downstream targets .
- Assay Conditions : Differences in buffer composition (e.g., Ca²⁺/Mg²⁺ concentrations) affect lipid-protein interactions .
- Validation : Cross-validate results using orthogonal methods (e.g., siRNA knockdown of SPHK1/2) to confirm target engagement .
What are the critical handling guidelines to prevent degradation of this compound?
Basic Research Question
- Storage : Lyophilized powder is stable for 1 year at −20°C; reconstituted solutions in DMSO should be used within 1 month .
- Light Sensitivity : Use amber tubes and minimize light exposure during experiments .
- Contamination : Avoid contact with strong acids/bases, which degrade the NBD fluorophore .
How can researchers troubleshoot low enzymatic activity in SPHK assays using this compound?
Advanced Research Question
- Solubility Issues : Ensure DMSO concentration does not exceed 0.1%, as higher concentrations inhibit kinases .
- Substrate Depletion : Pre-test substrate-to-enzyme ratios via time-course assays; adjust ATP concentrations (1–5 mM) to maintain linear kinetics .
- Interference : Check for fluorescent contaminants in cell lysates using TLC .
What parameters are critical for quantifying this compound in LC-MS-based metabolomic studies?
Advanced Research Question
- Internal Standards : Use deuterated analogs (e.g., sphinganine-d7) to correct for matrix effects .
- Chromatography : Employ C18 columns with isopropanol/water/ammonium formate gradients for optimal separation .
- Ionization : Use ESI+ mode and monitor m/z 299.49 [M+H]⁺ for quantification .
How does the stereochemistry of this compound influence its bioactivity compared to other isomers?
Advanced Research Question
The D-erythro configuration is critical for:
- Enzyme Recognition : SPHK1/2 show >10-fold higher activity toward D-erythro vs. L-threo isomers due to structural alignment with the catalytic pocket .
- Membrane Integration : The 4E double bond in D-erythro enhances lipid bilayer insertion, as confirmed by fluorescence anisotropy .
- Validation : Compare activity with synthetic L-threo analogs to confirm stereospecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
